3-Chloro-4-morpholin-4-yl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-2,5-dione
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Description
3-Chloro-4-morpholin-4-yl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-2,5-dione is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It is commonly referred to as CMPD101 and belongs to the class of pyrrole-2,5-dione derivatives.
Scientific Research Applications
- LRRK2 Inhibition : 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole has been investigated as a selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) . LRRK2 is implicated in Parkinson’s disease, and inhibiting its activity could have therapeutic potential.
- Brain Penetration : Researchers have identified 14 (PF-06447475) as a highly potent, brain-penetrant LRRK2 inhibitor . This compound has undergone in vivo safety and pharmacodynamic studies.
- RORγt Modulation : The design of new molecules based on 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole scaffold led to potent compounds targeting RORγt (a nuclear receptor involved in immune regulation) . These molecules may have applications in autoimmune diseases.
- Pregnane X Receptor (PXR) : While 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole shows excellent potency against RORγt, it also interacts with PXR . PXR regulates detoxification and clearance of foreign substances in the body.
Medicinal Chemistry and Drug Discovery
Chemical Biology and Target Identification
Pharmacology and Toxicology
properties
IUPAC Name |
3-chloro-4-morpholin-4-yl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c19-15-16(21-9-11-25-12-10-21)18(24)22(17(15)23)14-5-3-13(4-6-14)20-7-1-2-8-20/h3-6H,1-2,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLNBERUFBANBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)N3C(=O)C(=C(C3=O)Cl)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-morpholin-4-yl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-2,5-dione |
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